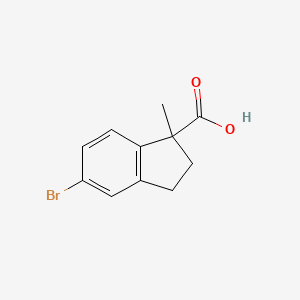
5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid
Overview
Description
5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid (BMIDIC) is a chemical compound that belongs to the class of indene carboxylic acids. BMIDIC has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways involved in disease pathogenesis. 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid has been reported to inhibit the replication of several viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and herpes simplex virus (HSV).
Biochemical and Physiological Effects:
5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid has been reported to reduce the production of pro-inflammatory cytokines and chemokines in lipopolysaccharide (LPS)-stimulated macrophages. 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). Moreover, 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid has been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid has several advantages for lab experiments, including its availability, stability, and relatively low cost. 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid can be easily synthesized in the laboratory using commercially available starting materials. Moreover, 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid has been shown to exhibit good stability under various experimental conditions. However, 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid has some limitations for lab experiments, including its low solubility in water and some organic solvents. 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid also has a relatively short half-life in vivo, which may limit its therapeutic applications.
Future Directions
5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid has significant potential for future research in various areas of biomedical science. One of the future directions for 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid is the development of new derivatives with improved pharmacological properties. Moreover, 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid can be used as a lead compound for the discovery of new drugs targeting various diseases. Furthermore, the mechanism of action of 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid needs to be further elucidated to understand its therapeutic potential fully. Finally, the safety and efficacy of 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid need to be evaluated in preclinical and clinical studies to determine its suitability for human use.
Conclusion:
In conclusion, 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid can be easily synthesized in the laboratory using commercially available starting materials. 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. Moreover, 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid has been used as a building block for the synthesis of various derivatives with improved pharmacological properties. Future research on 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid is expected to shed more light on its mechanism of action and potential therapeutic applications.
Scientific Research Applications
5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. Moreover, 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid has been used as a building block for the synthesis of various derivatives with improved pharmacological properties.
properties
IUPAC Name |
5-bromo-1-methyl-2,3-dihydroindene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-11(10(13)14)5-4-7-6-8(12)2-3-9(7)11/h2-3,6H,4-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXIAXQFMMYITE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C1C=CC(=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201457 | |
| Record name | 5-Bromo-2,3-dihydro-1-methyl-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid | |
CAS RN |
1132943-99-7 | |
| Record name | 5-Bromo-2,3-dihydro-1-methyl-1H-indene-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132943-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,3-dihydro-1-methyl-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

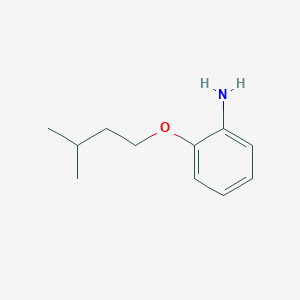
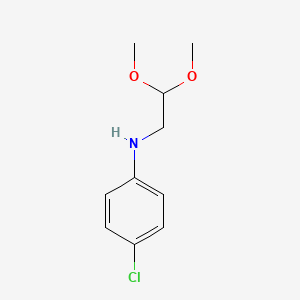
![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B3375598.png)
![2-Benzyl-2-azabicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B3375605.png)
![2-[(2-Amino-3-methylbutanoyl)amino]propanoic acid](/img/structure/B3375610.png)
![[4-(Methoxymethyl)phenyl]acetonitrile](/img/structure/B3375614.png)
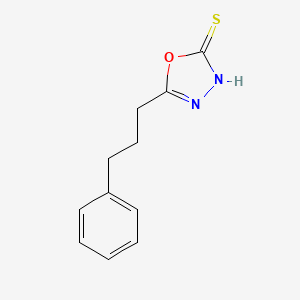
![2-Pyridinesulfonyl chloride, 3-[(dimethylamino)carbonyl]-](/img/structure/B3375633.png)
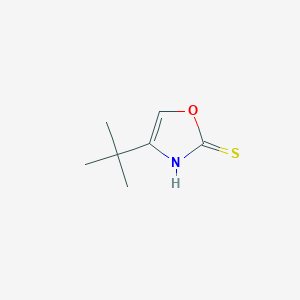

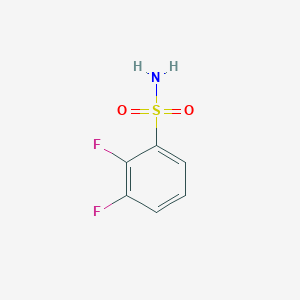
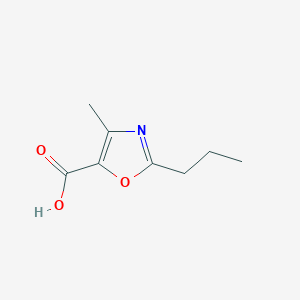
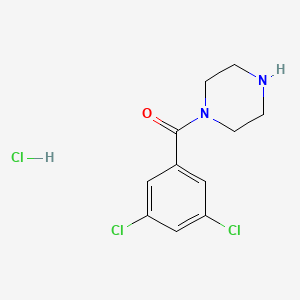
![4-[(2,4-Dichlorophenyl)methoxy]-3-methoxybenzoic acid](/img/structure/B3375693.png)